1-Cyclobutyl-3-ethynylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

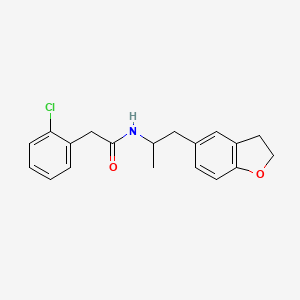

1-Cyclobutyl-3-ethynylbenzene is a cyclic hydrocarbon composed of a four-membered ring with a phenyl and an ethynyl group attached to it. It has a CAS Number of 1602816-47-6 and a molecular weight of 156.23 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 . This indicates that the molecule consists of 12 carbon atoms and 12 hydrogen atoms.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, alkylbenzenes are known to undergo oxidation at the benzylic position when heated with aqueous potassium permanganate (KMnO4) under acidic conditions . This reaction is facilitated by the fact that free radicals are stabilized at the benzylic position .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Catalytic Cyclization

Catalytic cyclization of ethynylbenzene derivatives, including compounds related to 1-cyclobutyl-3-ethynylbenzene, has been investigated using ruthenium and platinum catalysts. These studies have shown efficient cyclization to form indene and indanone products through mechanisms involving metal-vinylidene intermediates and hydrogen shifts. Such research provides insights into the synthesis of complex organic structures from simple precursors, which is fundamental for the development of new organic materials and pharmaceuticals (Odedra, Datta, & Liu, 2007); (Tobisu, Nakai, & Chatani, 2009).

Ligand Application in Amination Reactions

The use of unique ligands in copper-catalyzed amination reactions of aryl halides showcases the versatility of cyclobutene-based compounds in facilitating organic transformations. This demonstrates the potential for designing new catalytic systems that enhance the efficiency and selectivity of amination reactions, crucial for synthesizing a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Synthesis of Spirocyclic Compounds

Research into the synthesis of cyclobutyl phenyl sulfide illustrates the broader application of cyclobutyl compounds in creating spirocyclic structures. These studies highlight the development of novel synthetic routes that are pivotal for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science (Fyfe & Rasamison, 2005).

Assembly of Ethynylbenzene-linked Complexes

The preparation and structural characterization of ethynylbenzene-linked Co(III) complexes underline the significance of this compound derivatives in the field of coordination chemistry. Such complexes are of interest for their potential applications in catalysis, molecular electronics, and as precursors for the synthesis of metallodendrimers, which are crucial for advancing the field of nanotechnology (Hoffert, Kabir, Hill, Mueller, & Shores, 2012).

Safety and Hazards

The safety information for 1-Cyclobutyl-3-ethynylbenzene includes several hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

1-cyclobutyl-3-ethynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSJGIPSLSFIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)

![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)

![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)